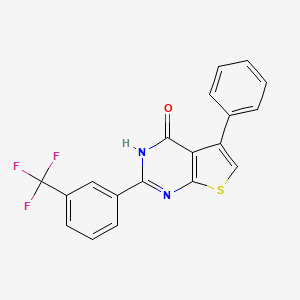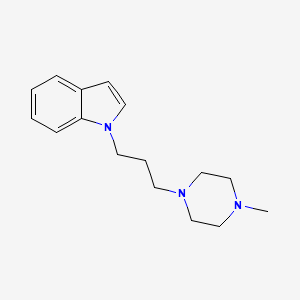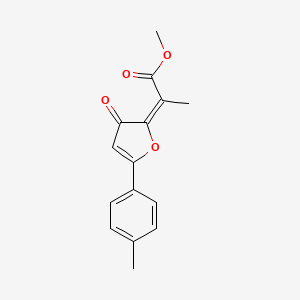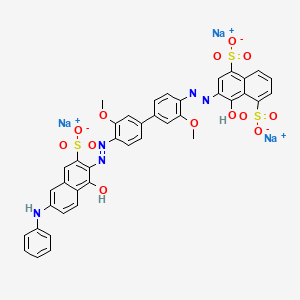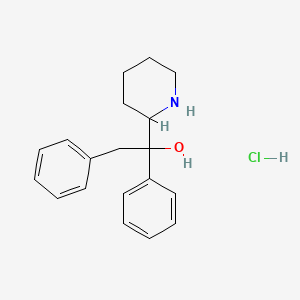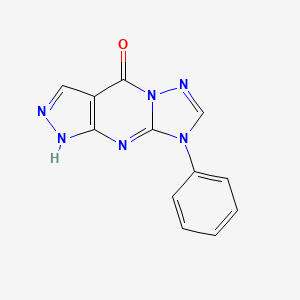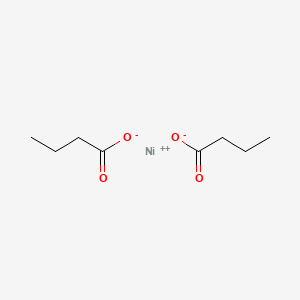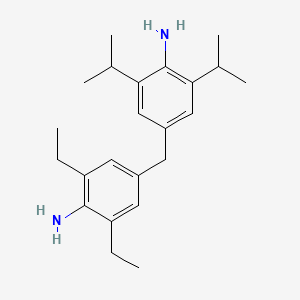
4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for EINECS 256-595-4 involve several steps. The compound can be synthesized through a series of reactions starting from commercially available precursors. The industrial production methods typically involve the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Alkylation: Introduction of alkyl groups to the aromatic ring using alkyl halides under basic conditions.
Análisis De Reacciones Químicas
EINECS 256-595-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents into the aromatic ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substituting agents: Halogens, alkyl halides.
Aplicaciones Científicas De Investigación
EINECS 256-595-4 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of EINECS 256-595-4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
EINECS 256-595-4 can be compared with other similar compounds, such as:
- 4-[(4-amino-3,5-diisopropylphenyl)methyl]-2,6-dimethylaniline
- 4-[(4-amino-3,5-diisopropylphenyl)methyl]-2,6-diethylphenol
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. EINECS 256-595-4 is unique due to its specific combination of substituents, which confer distinct reactivity and biological activity .
Propiedades
Número CAS |
50467-20-4 |
|---|---|
Fórmula molecular |
C23H34N2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-diethylaniline |
InChI |
InChI=1S/C23H34N2/c1-7-18-10-16(11-19(8-2)22(18)24)9-17-12-20(14(3)4)23(25)21(13-17)15(5)6/h10-15H,7-9,24-25H2,1-6H3 |
Clave InChI |
XOMUHHURHSJLDC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


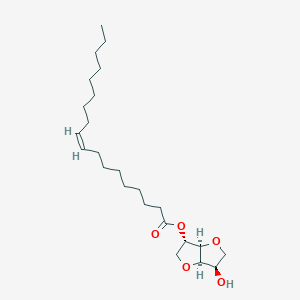



![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
